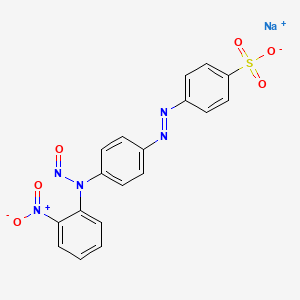
Sodium 4-((4-((nitrophenyl)nitrosoamino)phenyl)azo)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-((4-((nitrophenyl)nitrosoamino)phenyl)azo)benzenesulphonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-((4-((nitrophenyl)nitrosoamino)phenyl)azo)benzenesulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-nitroaniline to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzenesulphonic acid under alkaline conditions to form the azo compound.
Nitrosation: The resulting azo compound undergoes nitrosation to introduce the nitroso group.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The process involves:
- Continuous monitoring of reaction conditions.
- Use of catalysts to enhance reaction rates.
- Implementation of purification steps such as recrystallization to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Sodium 4-((4-((nitrophenyl)nitrosoamino)phenyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration processes due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The molecular targets include various functional groups that interact with light. The pathways involved in its action are related to the electronic transitions within the molecule, which are influenced by the presence of nitro, nitroso, and azo groups.
Comparación Con Compuestos Similares
- Sodium 4-((4-((aminophenyl)azo)phenyl)azo)benzenesulphonate
- Sodium 4-((4-((nitrophenyl)azo)phenyl)azo)benzenesulphonate
- Sodium 4-((4-((nitrophenyl)nitrosoamino)phenyl)azo)benzenesulphonate
Uniqueness: this compound is unique due to the presence of both nitro and nitroso groups, which contribute to its distinct color properties and reactivity. Compared to similar compounds, it offers enhanced stability and a broader range of applications in various fields.
Propiedades
Número CAS |
85252-32-0 |
|---|---|
Fórmula molecular |
C18H12N5NaO6S |
Peso molecular |
449.4 g/mol |
Nombre IUPAC |
sodium;4-[[4-(2-nitro-N-nitrosoanilino)phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H13N5O6S.Na/c24-21-22(17-3-1-2-4-18(17)23(25)26)15-9-5-13(6-10-15)19-20-14-7-11-16(12-8-14)30(27,28)29;/h1-12H,(H,27,28,29);/q;+1/p-1 |
Clave InChI |
IDKOWUHJHMOTPZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)N(C2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])N=O)[N+](=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


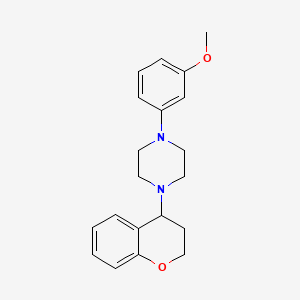
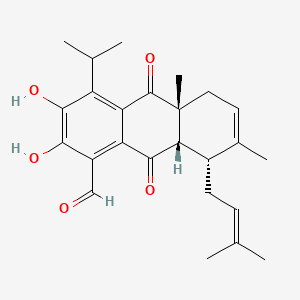
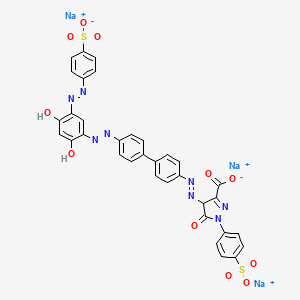
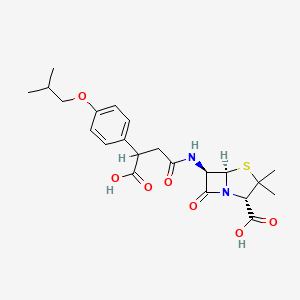


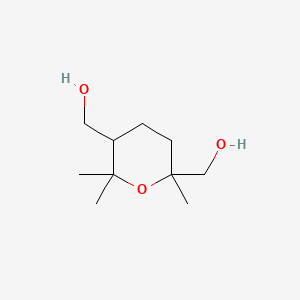
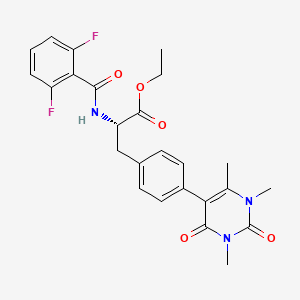
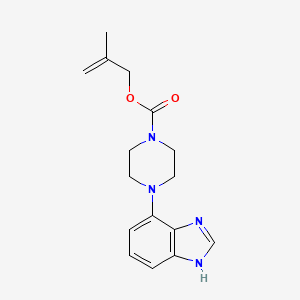
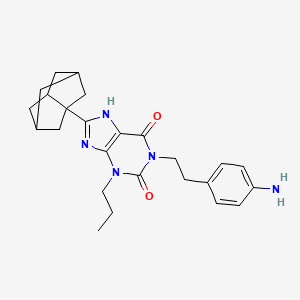
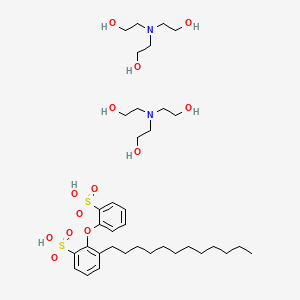

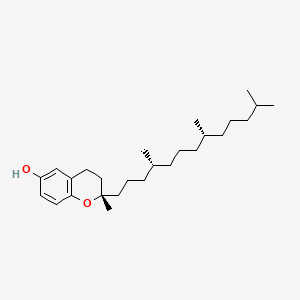
![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12740422.png)
